molecular formula C18H12ClN3O2S2 B2660953 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 690961-71-8

3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole

Cat. No.: B2660953
CAS No.: 690961-71-8
M. Wt: 401.88
InChI Key: NGYHDMCLZOPBIB-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiazole class, characterized by a fused triazole-thiazole core. The structure includes a 4-chlorophenyl group at position 5 and a benzodioxolylmethylsulfanyl moiety at position 2.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-4-2-12(3-5-13)14-9-26-18-21-20-17(22(14)18)25-8-11-1-6-15-16(7-11)24-10-23-15/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHDMCLZOPBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazolothiazole Core: This involves the reaction of thiosemicarbazide with α-haloketones to form the triazolothiazole ring.

    Coupling Reactions: The benzodioxole moiety is then coupled with the triazolothiazole core using appropriate coupling agents and conditions.

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl group and the triazolothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Introduction to 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole

The compound This compound is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.

Structural Features

The compound features a thiazole ring fused with a triazole moiety and is substituted with a benzodioxole group and a chlorophenyl group. These structural elements are critical for its biological activity and interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that derivatives of triazolo-thiazoles showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has shown that similar compounds possess antimicrobial activity against a range of pathogens. The benzodioxole moiety is known to enhance the antimicrobial efficacy of such compounds.

  • Case Study : A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The structure-activity relationship suggested that modifications to the chlorophenyl group could further enhance antimicrobial potency .

Neuroprotective Effects

There is emerging evidence that certain thiazole derivatives offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease treatment.

  • Case Study : Experimental models of Alzheimer's disease have shown that thiazole derivatives can reduce amyloid-beta aggregation and improve cognitive function in animal models .

Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

  • Case Study : In vitro studies indicated that this compound could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduction in amyloid-beta aggregation
Anti-inflammatoryDecrease in TNF-alpha and IL-6 levels

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Triazolothiazole vs. Triazolothiadiazole :
    The target compound’s triazolothiazole core (one sulfur and one nitrogen in the thiazole ring) differs from triazolothiadiazoles (two nitrogens and one sulfur in the thiadiazole ring). This structural distinction affects electronic properties and bioactivity. For example, triazolothiadiazoles often exhibit broader antimicrobial activity due to enhanced hydrogen-bonding capacity from additional nitrogen atoms . However, triazolothiazoles may offer improved metabolic stability owing to reduced ring strain .

Substituent Effects

  • Benzodioxolylmethylsulfanyl vs. Trifluoromethylbenzylsulfanyl: A compound from -(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole, shares the 4-chlorophenyl group but replaces the benzodioxolyl group with a trifluoromethylbenzylsulfanyl moiety.
  • Trimethoxyphenyl vs. Benzodioxolyl :
    The compound in -(substituted methylthio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, features a trimethoxyphenyl group. Methoxy substituents improve water solubility but may reduce cell membrane permeability relative to the benzodioxolyl group’s fused oxygen ring, which offers rigidity and metabolic resistance .

Physicochemical Properties

  • Solubility and Crystallinity :
    The crystal structure of a related triazole () reveals N–H···N and C–H···S hydrogen bonds, enhancing stability but reducing aqueous solubility. The benzodioxolyl group’s bulkiness in the target compound may further lower solubility compared to smaller substituents like methylthio groups .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Synthesis Method
3-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-triazolo[3,4-b]thiazole Triazolo[3,4-b]thiazole Benzodioxolylmethylsulfanyl, 4-chlorophenyl Antimicrobial (inferred) Likely InCl₃ or organometallic alkylation
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 4H-1,2,4-triazole Trifluoromethylbenzylsulfanyl Not reported (expected hydrophobic binding) Unspecified
5-(3,4-Dichlorophenyl)sulfanyl-4-methyl-1,2,3-thiadiazole () Thiadiazole Dichlorophenyl, methyl Not reported (structural analog) Halide substitution
3-(Substituted methylthio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole () 4H-1,2,4-triazole Trimethoxyphenyl, methylthio Antimicrobial InCl₃-catalyzed alkylation

Biological Activity

The compound 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12ClN3O2S
  • Molecular Weight : 325.79 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of triazole compounds:

  • Inhibition Assays : The compound demonstrated potent activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard Antibiotic (Ciprofloxacin)
E. coli816
S. aureus48

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using in vitro models where the compound inhibited the release of pro-inflammatory cytokines.

  • Cytokine Inhibition : The compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50% at a concentration of 10 µM .

Anticancer Activity

Preliminary studies on the anticancer effects of the compound have shown promising results.

  • Cell Line Studies : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). It exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM .
Cell LineIC50 (µM)Reference Standard (Doxorubicin)
MCF-72010
HeLa2515

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific biological targets.

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways and microbial metabolism.
  • DNA Interaction : Preliminary molecular docking studies suggest that the compound may intercalate into DNA, disrupting replication in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the triazole-thiazole framework. These derivatives were screened for their biological activities:

  • Synthesis : Derivatives were synthesized via a multi-step process involving cyclization reactions.
  • Biological Evaluation : The synthesized compounds were evaluated for their antimicrobial and anticancer properties using standard protocols.

Q & A

Q. What are the common synthetic routes for this compound, and how can intermediates be optimized for yield?

The synthesis typically involves cyclocondensation of substituted thiosemicarbazides or thiol-containing precursors. For example:

  • Step 1 : React 4-amino-5-substituted-1,2,4-triazole-3-thiols with electrophilic reagents (e.g., phenacyl bromides or chloroacetamide derivatives) under reflux in polar aprotic solvents like THF or DMF .
  • Step 2 : Purification via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate mixtures) .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (25 min to 24 hours) can improve yields from 60% to >85% .

Key intermediates :

IntermediateRoleReference
4-Amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiolCore scaffold
2H-1,3-Benzodioxol-5-ylmethyl bromideSulfur substituent source

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • 1H/13C NMR : Confirm regiochemistry of the triazole-thiazole fusion and substituent positions (e.g., 4-chlorophenyl vs. benzodioxole groups) .
  • IR Spectroscopy : Identify thiol (-SH) or sulfanyl (-S-) stretches (2500–2600 cm⁻¹ and 600–700 cm⁻¹, respectively) .
  • X-ray Crystallography : Resolve V-shaped molecular geometry (e.g., dihedral angles between benzodioxole and triazole rings: ~74°) and hydrogen-bonding networks (N–H⋯N, C–H⋯S) stabilizing crystal packing .

Q. What primary biological activities have been reported, and what assays are used?

  • Antitumor Activity : Screened against 60 cancer cell lines (NCI-60 panel) via MTT assays. IC₅₀ values range from 1.2–25 µM, depending on substituent electronegativity .
  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion; zones of inhibition correlate with sulfanyl group oxidation state .
  • Enzyme Inhibition : Urease and COX-2 inhibition assays (IC₅₀: 0.8–5 µM) linked to triazole-thiazole core interactions with active sites .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency and selectivity?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 min at 100–150°C) and enhances regioselectivity by minimizing side reactions (e.g., over-alkylation). For example:

  • Procedure : React 4-amino-triazole-3-thiol with 2H-benzodioxol-5-ylmethyl bromide in DMF under 100 W microwave power. Yields increase by 20–30% compared to classical heating .
  • Mechanistic Insight : Controlled dielectric heating stabilizes transition states, favoring nucleophilic substitution at the sulfur atom .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., varying potency across cancer cell lines) may arise from:

  • Cellular Uptake Differences : LogP values >3.5 (calculated) correlate with improved membrane permeability but may reduce solubility .
  • Metabolic Stability : Sulfoxidation of the sulfanyl group in vitro can alter activity. Use LC-MS to track metabolite formation in HepG2 microsomal assays .
  • Target Polymorphism : Screen for mutations in kinase domains (e.g., EGFR T790M) using CRISPR-edited cell lines to validate target engagement .

Q. What computational strategies predict binding modes and SAR trends?

  • Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) to identify key interactions:
  • Benzodioxole π-stacking with Tyr355.
  • Sulfanyl group hydrogen bonding to Arg120 .
    • QSAR Models : Use Hammett constants (σ) of substituents (e.g., 4-Cl vs. 4-OCH₃) to predict logIC₅₀. Electron-withdrawing groups enhance antitumor activity (R² = 0.89) .

Q. How does solvent polarity influence tautomeric equilibria and reactivity?

In polar solvents (e.g., DMSO), the triazole-thiazole system favors thione tautomers (C=S), enhancing electrophilic substitution. In non-polar solvents (e.g., toluene), thiol tautomers (C–SH) dominate, promoting nucleophilic reactions. Monitor via UV-Vis (λmax shifts from 280 nm to 320 nm) .

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